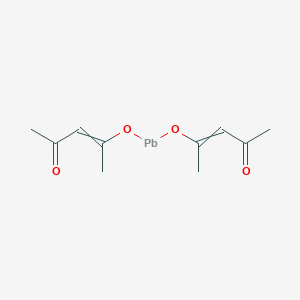

Bis(4-oxopent-2-en-2-yloxy)lead

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

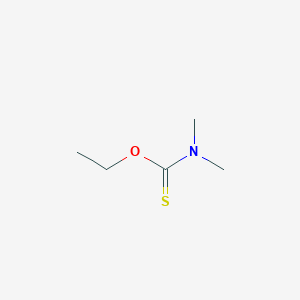

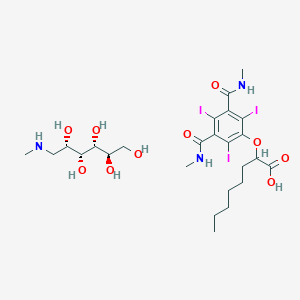

The synthesis of complex organic and inorganic compounds often involves multi-step chemical reactions. In the case of bis(4-oxopent-2-en-2-yloxy)lead, although not directly synthesized in the provided papers, the methodologies used for synthesizing analogous lead compounds can offer insights. For instance, the synthesis of N-alkoxy analogues of a trypanocidal lead compound involved a "one-pot procedure" that included the formation of a thiourea intermediate, removal of amine protecting groups, and intramolecular cyclization . Similarly, the synthesis of a lead-based polymeric complex was achieved and characterized by elemental analysis and infrared spectroscopy . These methods highlight the complexity and precision required in the synthesis of lead compounds, which may be applicable to bis(4-oxopent-2-en-2-yloxy)lead.

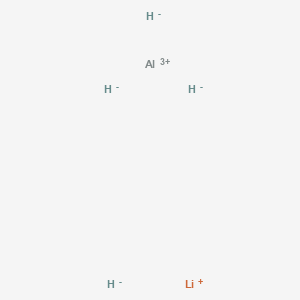

Molecular Structure Analysis

The molecular structure of lead compounds is crucial for understanding their properties and potential applications. For example, the lead-based polymeric complex described in one study has a seven-coordinate lead atom with a unique bonding arrangement, including Pb(2O)Pb rings in a spiro arrangement . This detailed structural information is essential for predicting the behavior of similar lead compounds, such as bis(4-oxopent-2-en-2-yloxy)lead, in various chemical environments.

Chemical Reactions Analysis

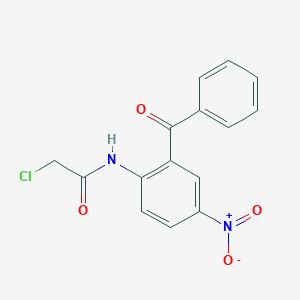

Chemical reactions involving lead compounds can be complex and diverse. The papers provided do not directly address the chemical reactions of bis(4-oxopent-2-en-2-yloxy)lead, but they do discuss the reactivity of related compounds. For instance, bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes were synthesized via nucleophilic substitution reactions . Understanding the reactivity of such functional groups in lead compounds can inform the potential reactions that bis(4-oxopent-2-en-2-yloxy)lead may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of lead compounds are influenced by their molecular structure. The lead-oxygen distances in the polymeric complex mentioned earlier are spread over a wide range, which can affect the compound's stability and reactivity . Additionally, computational studies, such as density functional theory calculations, can provide insights into the electrostatic potential and frontier molecular orbitals, which are indicative of a compound's nucleophilic nature and kinetic stability . These properties are critical for understanding how bis(4-oxopent-2-en-2-yloxy)lead might interact with other substances and its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

One study focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system, exploring its application in OLEDs. This research demonstrates the potential of certain lead compounds in enhancing electronic and optical devices (Wang et al., 2001).

Structural Chemistry

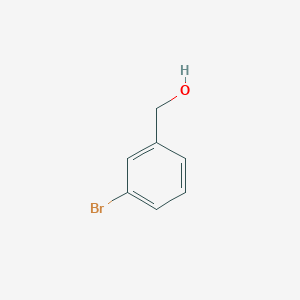

Another study reported on the structures of bis-maltolato-zinc(II) and bis-3-hydroxy-1,2-dimethyl-4-pyridinonato–zinc(II) and –lead(II), using X-ray diffraction techniques. The research contributes to understanding the coordination chemistry of lead and other metals, which is fundamental for designing new materials and catalysts (Ahmed et al., 2000).

Polymer Science

Research on a novel lead-bis(4-Chloro-2-Methylphenoxy)-Acetate Polymeric Complex offers insights into the synthesis and structural characterization of lead-based polymers. These materials could have implications for material science, exploring the properties and applications of lead in new composite materials (Kruszyński et al., 2002).

Cancer Research

In the context of anti-cancer research, a study reports on the synthesis and anti-tumor properties of gold and silver carbene complexes. Although not directly related to Bis(4-oxopent-2-en-2-yloxy)lead, this research highlights the broader potential of metal compounds, including lead, in developing multi-targeted anti-cancer therapies (Iacopetta et al., 2020).

Eigenschaften

IUPAC Name |

bis(4-oxopent-2-en-2-yloxy)lead |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNUWSQNTAFLDC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Pb]OC(=CC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4Pb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-oxopent-2-en-2-yloxy)lead | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.